molecular formula C12H19NO4 B2994224 Tert-butyl (4aS,7aR)-6-oxo-2,3,4a,5,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carboxylate CAS No. 2408936-34-3

Tert-butyl (4aS,7aR)-6-oxo-2,3,4a,5,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carboxylate

Cat. No. B2994224
CAS RN: 2408936-34-3
M. Wt: 241.287
InChI Key: PBPWEAGKPSLKJA-VHSXEESVSA-N
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Description

“Tert-butyl (4aS,7aR)-6-oxo-2,3,4a,5,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carboxylate” is a chemical compound . It is stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The Inchi Code of this compound is 1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 310.1±35.0 °C and a predicted density of 1.082±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . Its pKa is predicted to be -1.62±0.20 .

Scientific Research Applications

  • Anionic Cascade Recyclization Reactions : This compound has been used in the study of anionic cascade recyclization reactions, leading to the formation of various new compounds like tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. These reactions are significant for synthesizing new chemical entities (Ivanov, 2020).

  • Synthesis of Halo-Substituted Derivatives : The compound has been used in the synthesis of new halo-substituted derivatives, which are important in the development of novel compounds with potential applications in various fields (Ivanov et al., 2017).

  • Decarboxylation and Electrophilic Substitution : The reactivity of related compounds towards different electrophilic agents has been studied, leading to the synthesis of new functionalized and substituted 4-oxopyrazolo[5,1-c][1,2,4]triazines. This is essential for developing pharmaceuticals and agrochemicals (Ivanov et al., 2019).

  • Tert-Butylating Reagents : Development of new tert-butylating reagents like TriAT-tBu for the tert-butylation of alcohols and carboxylic acids has been reported, indicating the compound's role in creating versatile chemical reagents (Yamada et al., 2016).

  • Synthesis of Piperidine Derivatives : The compound has been utilized in the synthesis of piperidine derivatives, which are important in medicinal chemistry for developing new drug candidates (Harmsen et al., 2011).

  • Synthesis of Thiadiazolotriazin-4-ones : This compound has been used in synthesizing novel thiadiazolotriazin-4-ones with potential mosquito-larvicidal and antibacterial properties, highlighting its role in public health applications (Castelino et al., 2014).

  • Synthesis of Poly(1,4-phenylenevinylenes) : The compound has been used in the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups. This is significant for materials science, especially in developing new polymers (Wagaman & Grubbs, 1997).

Safety and Hazards

The compound should be stored in a dark place, sealed in dry, at 2-8°C . More detailed safety and hazard information was not available in the search results.

properties

IUPAC Name

tert-butyl (4aS,7aR)-6-oxo-2,3,4a,5,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-4-5-16-10-7-8(14)6-9(10)13/h9-10H,4-7H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPWEAGKPSLKJA-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H]2[C@@H]1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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